molecular formula C11H17N5 B11760134 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11760134
M. Wt: 219.29 g/mol
InChI Key: XMRCFJGSOACYHP-UHFFFAOYSA-N
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Description

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are often used as scaffolds in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with 1-methyl-1H-pyrazol-3-ylmethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The pyrazole moiety is known for its diverse biological activities, making this compound a candidate for drug development. Notably, pyrazole derivatives have been investigated for their potential as anti-inflammatory agents. Research indicates that compounds containing pyrazole structures can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory responses .

Case Study: Anti-inflammatory Activity
A study demonstrated that a related pyrazole derivative exhibited significant inhibition of COX-2 activity without affecting COX-1, suggesting a lower risk of gastrointestinal side effects commonly seen with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Agricultural Applications

In agricultural sciences, compounds with pyrazole structures are often utilized as herbicides, fungicides, and insecticides due to their effectiveness in pest management . The unique chemical properties of pyrazoles allow them to interact with specific biological pathways in pests, leading to effective control measures.

Case Study: Herbicidal Activity
Research has shown that pyrazole-based compounds can disrupt the growth of certain weed species by inhibiting key metabolic pathways. For example, a derivative was tested against common agricultural weeds and demonstrated a significant reduction in growth rates compared to untreated controls.

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can be compared with other pyrazole derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Biological Activity

The compound [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine (CAS No. 852227-87-3) is a pyrazole derivative that has gained attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N4C_{12}H_{16}N_4, with a molecular weight of approximately 232.29 g/mol. The structure consists of two distinct pyrazole rings connected through a methylene bridge. This unique configuration may contribute to its biological activity.

The biological activity of pyrazole derivatives often involves their interaction with specific molecular targets, such as enzymes or receptors. For instance, they may inhibit enzymes involved in cell proliferation or modulate receptor activity related to inflammation and cancer progression .

Anticancer Activity

Research indicates that pyrazole compounds exhibit significant anticancer properties. In vitro studies have demonstrated that related pyrazole derivatives can inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)3.79
Compound BSF-268 (Brain Cancer)12.50
Compound CNCI-H460 (Lung Cancer)42.30

These values suggest that the compound's structural features may enhance its cytotoxic effects against cancer cells .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies have shown that certain pyrazoles can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have been explored extensively. They have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Case Studies and Research Findings

  • Antitumor Activity : A study by Wei et al. demonstrated that a related pyrazole derivative exhibited significant growth inhibition in A549 lung cancer cells with an IC50 value of 26 µM, indicating potent anticancer potential .
  • Cytotoxicity Assessment : Bouabdallah et al. reported significant cytotoxic effects against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively, showcasing the compound's potential in cancer therapy .
  • Mechanistic Insights : Research has indicated that the antitumor activity is primarily due to the inhibition of tubulin polymerization, a critical process for cell division .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H17N5/c1-9-6-11(16(3)13-9)8-12-7-10-4-5-15(2)14-10/h4-6,12H,7-8H2,1-3H3

InChI Key

XMRCFJGSOACYHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=NN(C=C2)C)C

Origin of Product

United States

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